molecular formula C16H12N2O2 B11956504 1-(2-Hydroxyphenylazo)-2-naphthol CAS No. 4866-98-2

1-(2-Hydroxyphenylazo)-2-naphthol

Cat. No.: B11956504
CAS No.: 4866-98-2
M. Wt: 264.28 g/mol
InChI Key: QFHZPBSLCHTFBB-UHFFFAOYSA-N
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Description

1-(2-Hydroxyphenylazo)-2-naphthol is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments. This compound is known for its vibrant color and is often used as a dye intermediate.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Hydroxyphenylazo)-2-naphthol can be synthesized through a diazotization reaction followed by azo coupling. The process typically involves the following steps:

    Diazotization: Aniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.

    Azo Coupling: The diazonium salt is then coupled with 2-naphthol in an alkaline medium to form this compound.

Industrial Production Methods

In industrial settings, the synthesis of this compound is carried out in large reactors where precise control of temperature, pH, and reactant concentrations is maintained to ensure high yield and purity. The process involves continuous monitoring and automation to optimize the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxyphenylazo)-2-naphthol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction of the azo group can lead to the formation of corresponding amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are used.

    Substitution: Reagents like halogens, sulfonic acids, and nitro compounds are used under various conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated, sulfonated, or nitrated derivatives.

Scientific Research Applications

1-(2-Hydroxyphenylazo)-2-naphthol has a wide range of applications in scientific research:

    Chemistry: Used as a dye intermediate and in the synthesis of complex organic molecules.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of dyes, pigments, and inks.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxyphenylazo)-2-naphthol involves its interaction with various molecular targets. The azo group can undergo reduction to form amines, which can interact with biological molecules. The compound can also participate in redox reactions, influencing cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Hydroxyphenylazo)-1-naphthol
  • 4-(2-Hydroxyphenylazo)-2-naphthol
  • 2-(2-Hydroxyphenylazo)-3-naphthol

Uniqueness

1-(2-Hydroxyphenylazo)-2-naphthol is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its position of the hydroxyl and azo groups on the naphthol ring makes it particularly suitable for certain applications in dye synthesis and biological staining.

Properties

CAS No.

4866-98-2

Molecular Formula

C16H12N2O2

Molecular Weight

264.28 g/mol

IUPAC Name

1-[(2-hydroxyphenyl)diazenyl]naphthalen-2-ol

InChI

InChI=1S/C16H12N2O2/c19-14-8-4-3-7-13(14)17-18-16-12-6-2-1-5-11(12)9-10-15(16)20/h1-10,19-20H

InChI Key

QFHZPBSLCHTFBB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=CC=C3O)O

Origin of Product

United States

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